原肠素

描述

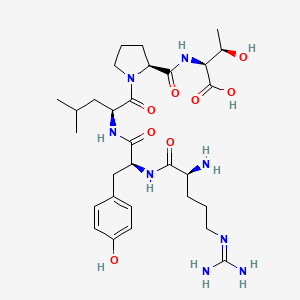

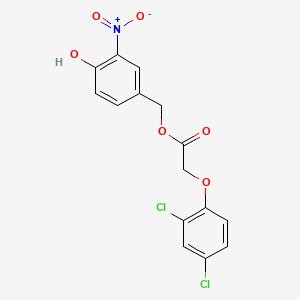

Proctolin is a neuropeptide that was first isolated from the cockroach species Periplaneta americana in 1975 . It is a pentapeptide with the amino acid sequence arginyl-tyrosyl-leucyl-prolyl-threonine. Proctolin is known for its role in modulating muscle contractions in various invertebrates, including insects and crustaceans . It is considered a neuromodulator rather than a classical neurotransmitter, as it changes the way impulses are transmitted across synapses .

科学研究应用

Proctolin has a wide range of scientific research applications, particularly in the fields of neurobiology and physiology. Some of its key applications include:

Neurobiology: Proctolin is used to study neuromodulation and neurotransmission in invertebrates.

Molecular Biology: The identification of genes encoding proctolin and its receptors has provided insights into the molecular mechanisms of neuropeptide action.

作用机制

Target of Action

Proctolin, a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, is a bioactive peptide that was first isolated from insect tissues . It primarily targets the neuromuscular systems in arthropods, acting as both a neurohormone and a cotransmitter . It interacts with specific proctolin receptors, which are G protein-coupled receptors (GPCRs) identified in Drosophila .

Mode of Action

Proctolin acts by binding to its specific receptors, leading to a series of intracellular events. It has been suggested that the second messengers cAMP, phosphatidyl inositol, and calcium may be involved in various systems . In the case of Drosophila larvae, proctolin was found to induce sustained muscle contractions in preparations where the CNS had been removed and no stimuli were applied to the remaining nerves .

Biochemical Pathways

The biosynthesis, receptor interaction, and metabolic inactivation of proctolin have been studied extensively . The processing of proctolin occurs in the trans-Golgi network (TGN) and the dense core secretory vesicles, which provide an optimum environment for efficient, but limited, proteolysis and other post-translational modifications .

Pharmacokinetics

It is known that proctolin can be metabolically inactivated, which suggests that it is metabolized and excreted in some way .

Result of Action

Proctolin’s action results in a variety of physiological effects. For instance, it has been shown to cause slow-type graded contractions of the longitudinal muscles of the hindgut in insects, similar to those evoked by repetitive nerve stimulation . In Drosophila larvae, proctolin was found to induce sustained muscle contractions and to enhance nerve-evoked contractions .

Action Environment

The action of proctolin can be influenced by various environmental factors. For example, in Drosophila larvae, reducing proctolin receptor expression was found to decrease the velocity of larval crawling at higher temperatures . This suggests that the action, efficacy, and stability of proctolin can be affected by changes in the external environment, such as temperature.

生化分析

Biochemical Properties

Proctolin plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It binds to proctolin receptors on the surface of target cells, initiating a cascade of intracellular events . The interaction between proctolin and its receptors activates G-proteins, which in turn stimulate the production of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3) . These second messengers modulate the activity of various enzymes and ion channels, leading to physiological responses such as muscle contraction and neurotransmitter release .

Cellular Effects

Proctolin exerts significant effects on various types of cells and cellular processes. In insect visceral muscles, proctolin induces slow-type graded contractions by activating proctolin receptors . This peptide also influences cell signaling pathways, gene expression, and cellular metabolism. For example, proctolin has been shown to enhance the release of neurotransmitters in the central nervous system of insects, thereby modulating neuronal activity and behavior . Additionally, proctolin affects the expression of genes involved in muscle contraction and energy metabolism .

Molecular Mechanism

The molecular mechanism of proctolin involves its binding to specific receptors on the cell surface. Upon binding, proctolin activates G-protein-coupled receptors, leading to the activation of downstream signaling pathways . This activation results in the production of second messengers such as cAMP and IP3, which regulate various cellular processes . Proctolin also modulates the activity of ion channels, leading to changes in membrane potential and cellular excitability . Furthermore, proctolin influences gene expression by activating transcription factors that regulate the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of proctolin can change over time due to its stability and degradation. Proctolin is relatively stable under physiological conditions, but it can be degraded by specific peptidases . The degradation of proctolin results in the loss of its biological activity, which can affect long-term cellular function . In in vitro studies, proctolin has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days . Long-term exposure to proctolin can lead to desensitization of its receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of proctolin vary with different dosages in animal models. At low doses, proctolin induces mild physiological responses such as muscle contraction and neurotransmitter release . At high doses, proctolin can cause toxic or adverse effects, including excessive muscle contraction and neuronal hyperactivity . Threshold effects have been observed in studies, where a minimum concentration of proctolin is required to elicit a physiological response . The dosage-dependent effects of proctolin highlight the importance of precise dosing in experimental and therapeutic applications .

Metabolic Pathways

Proctolin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The primary metabolic pathway of proctolin involves its degradation by specific peptidases . These peptidases cleave proctolin into smaller fragments, which are then further metabolized by other enzymes . Proctolin also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy metabolism . For example, proctolin has been shown to enhance the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Proctolin is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake of proctolin into target cells, where it can exert its biological effects . Proctolin is also distributed to various tissues, including the central nervous system, muscles, and glands . The localization and accumulation of proctolin in specific tissues are regulated by its binding to specific receptors and transporters .

Subcellular Localization

The subcellular localization of proctolin is critical for its activity and function. Proctolin is primarily localized in the cytoplasm and on the cell membrane, where it interacts with its receptors . The targeting of proctolin to specific compartments or organelles is regulated by post-translational modifications and targeting signals . For example, proctolin can be phosphorylated or glycosylated, which affects its localization and activity . The subcellular localization of proctolin is essential for its role in modulating cellular processes and physiological responses .

准备方法

Synthetic Routes and Reaction Conditions: Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: While there is limited information on the industrial production of proctolin, it is likely that large-scale synthesis would also rely on SPPS due to its efficiency and scalability. The process would involve automated peptide synthesizers to produce the peptide in bulk, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity .

化学反应分析

Types of Reactions: Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which break down the peptide into its constituent amino acids .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in proctolin.

Enzymatic Degradation: Specific peptidases, such as proctolin-degrading peptidases, can cleave the peptide at specific sites.

Major Products: The major products formed from the hydrolysis or enzymatic degradation of proctolin are its constituent amino acids: arginine, tyrosine, leucine, proline, and threonine .

相似化合物的比较

Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role as a neuromodulator in invertebrates. Similar compounds include other neuropeptides such as:

Leucomyosuppressin: A neuropeptide that inhibits muscle contractions in insects.

Sulfakinin: A neuropeptide that influences gut motility and feeding behavior in insects.

Proctolin’s uniqueness lies in its specific sequence and its widespread presence in various invertebrate species, making it a valuable model for studying neuromodulation and neuropeptide function .

属性

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

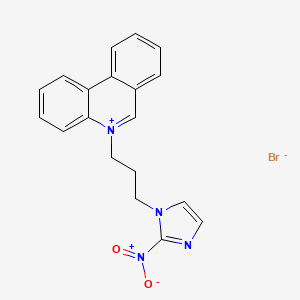

![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)